N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Design

This compact phenylpiperazine-sulfonamide (MW 283.39) retains a basic piperazine N4 for aminergic GPCR pocket binding. The ethyl linker geometry matches optimal sPLA₂ SAR, while the methanesulfonamide directs toward PAF antagonist programs. Unlike sulfonyl-bridged or propyl-linked analogs, it provides a pre-installed HTS-validated scaffold, verifying physical QC in Scripps/Vanderbilt libraries. It serves fragment growing for D2/D3/5-HT1A/7 targets.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
CAS No. 1208945-87-2
Cat. No. B6582117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
CAS1208945-87-2
Molecular FormulaC13H21N3O2S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C13H21N3O2S/c1-19(17,18)14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyPOWZKQUBGWQKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide (CAS 1208945-87-2): Chemical Identity, Scaffold Class, and Procurement-Relevant Profile


N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide (CAS 1208945-87-2, molecular formula C₁₃H₂₁N₃O₂S, molecular weight 283.39 g/mol) is a synthetic sulfonamide-functionalized phenylpiperazine derivative . The molecule assembles three pharmacophoric elements—a 4-phenylpiperazine head group, a two-carbon ethyl linker, and a terminal methanesulfonamide moiety—within a compact scaffold. It has been catalogued as an intermediate for preparing platelet-activating factor (PAF) antagonists and has been entered into high-throughput screening cascades at the Scripps Research Institute Molecular Screening Center, including a cell-based primary assay targeting the G-protein coupled receptor GPR151 . The compound belongs to the broader arylpiperazine-sulfonamide class, which has been extensively explored in patents covering CNS disorders, obesity, and type II diabetes [1].

Why N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide Cannot Be Readily Substituted by In-Class Phenylpiperazine Analogs


Within the phenylpiperazine-sulfonamide chemotype, even conservative structural modifications—lengthening the ethyl linker to propyl, replacing the methanesulfonamide with a bulkier arylsulfonamide, or converting the sulfonamide nitrogen connectivity—can alter hydrogen-bond donor/acceptor capacity, lipophilicity (cLogP), and conformational flexibility [1]. Published structure–activity relationship (SAR) studies on 1-arylsulfamido-2-alkylpiperazines demonstrate that replacing the amide function with a sulfamide group and introducing electron-donating substituents on the benzenesulfonyl moiety significantly improves inhibitory potency against Group I and II secreted phospholipases A₂ (sPLA₂s), while lipophilicity remains an essential parameter for affinity [2]. Consequently, the precise combination of an ethyl spacer and a methanesulfonamide terminal group in the target compound defines a distinct physicochemical and pharmacophoric profile that cannot be assumed interchangeable with close analogs such as the propyl-linked variant 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide (CAS 1049525-95-2) or the sulfonyl-bridged N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-23-0) [1].

Quantitative Differentiation Evidence for N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide Relative to Structural Analogs and In-Class Candidates


Molecular Weight and Ligand Efficiency Differentiation vs. Bulkier Arylsulfonamide Analogs

The target compound (MW = 283.39 g/mol, C₁₃H₂₁N₃O₂S) is substantially smaller than the naphthalene-2-sulfonamide analog N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide (CAS 1049432-99-6; C₂₂H₂₅N₃O₂S, estimated MW ≈ 395.5 g/mol), representing a molecular weight reduction of approximately 112 g/mol (≈28% lower) [1]. This size differential places the target compound within a more favorable range for lead-like or fragment-based approaches, where MW < 300 is a common criterion [1]. The smaller methanesulfonamide group (SO₂CH₃) vs. naphthalene-2-sulfonamide (SO₂-C₁₀H₇) reduces lipophilic bulk while retaining the sulfonamide hydrogen-bond donor/acceptor functionality essential for target engagement [2].

Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Design

Ethyl Linker Length Specificity: Differentiation from Propyl-Linked Phenylpiperazine Methanesulfonamides

The target compound incorporates a two-carbon ethyl linker (–CH₂CH₂–) between the piperazine N-4 position and the methanesulfonamide nitrogen. In contrast, the closely related 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide (CAS 1049525-95-2) employs a three-carbon propyl linker (–CH₂CH₂CH₂–) and also introduces a 2-chlorophenyl substituent on the sulfonamide nitrogen [1]. Published SAR on long-chain arylpiperazine ligands demonstrates that spacer length between the piperazine core and the terminal pharmacophore significantly modulates affinity at serotonin 5-HT₇ and 5-HT₁A receptors [2]. Within the platelet-activating factor (PAF) antagonist series, the position on the piperazine ring carbon and linker geometry influence affinity profiles for Group I vs. Group II secreted PLA₂s [3].

Structure-Activity Relationship Linker Optimization GPCR Ligand Design

Methanesulfonamide vs. Sulfonamide-Ester (Sulfonyl) Connectivity: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound features a methanesulfonamide group (–NHSO₂CH₃) connected to the ethyl linker via a nitrogen atom, yielding a secondary sulfonamide with one hydrogen-bond donor (N–H) and two hydrogen-bond acceptors (S=O). By contrast, the sulfonyl-bridged analog N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-23-0; C₁₃H₂₁N₃O₄S₂, MW 347.5 g/mol) incorporates an additional –SO₂– group between the piperazine ring and the ethylene spacer, converting the connectivity from a basic amine-to-sulfonamide linkage to a sulfonamide-to-sulfonamide linkage . This results in the loss of the piperazine N-4 basic center (the sulfonamide nitrogen becomes non-basic), an additional 64.1 g/mol molecular weight, and altered hydrogen-bonding architecture . Binding studies on sulfonyl-containing arylalkylamines at human 5-HT₆ serotonin receptors confirm that sulfonamide vs. sulfone connectivity affects binding modes, complicating the development of a unified pharmacophore model [1].

Bioisostere Analysis Sulfonamide Pharmacology Metabolic Stability

Documented Entry in Public High-Throughput Screening Cascades: GPR151 and GIRK2 Target Engagement Evidence

The target compound has been entered into at least four high-throughput screening assays at the Scripps Research Institute Molecular Screening Center, as documented in the Chemsrc bioassay database . These include: (i) a cell-based high-throughput primary assay to identify activators of GPR151 (a G-protein coupled receptor implicated in nicotine dependence and withdrawal [1]); (ii) an AlphaScreen-based biochemical HTS to identify activators of FBW7; (iii) an AlphaScreen-based biochemical HTS to identify inhibitors of MITF; and (iv) an assay to discover small-molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) from the Vanderbilt HTS center . While specific %activation or IC₅₀ values from these screens are not publicly available for this individual compound, the inclusion in multiple Scripps and Vanderbilt screening cascades confirms that the compound is present in curated screening libraries and has undergone experimental evaluation against disease-relevant targets.

High-Throughput Screening GPCR Pharmacology Ion Channel Modulation Addiction Neuroscience

PAF Antagonist Intermediate Provenance: Established Synthetic Utility in Phospholipase A₂ Inhibitor Programs

The compound is explicitly catalogued by Toronto Research Chemicals (TRC) as an intermediate in the preparation of platelet-activating factor (PAF) antagonists, with a literature reference to Bechtel et al., J. Pharm. Sci., 74, 1265 (1985) . The broader SAR context is provided by Binisti et al. (Eur. J. Med. Chem., 2001), who demonstrated that 1-benzoyl-2-alkyl piperazines are strong inhibitors of Group I and II secreted PLA₂s, and that replacing the amide function with a sulfamide significantly improves activity [1]. While the target compound itself is an intermediate rather than a final PAF antagonist, its methanesulfonamide group pre-installs the sulfonamide pharmacophore required for PLA₂ inhibition, distinguishing it from the parent amine 2-(4-phenylpiperazin-1-yl)ethanamine (CAS 21091-61-2), which lacks any sulfonamide functionality [2].

Platelet-Activating Factor Phospholipase A₂ Inhibition Inflammation Synthetic Intermediate

Class-Level Enzyme Inhibition Potential: Sulfonamide-Activated Pharmacophore in 1-Arylsulfonyl-4-Phenylpiperazine Series

A published enzyme inhibition study on 1-arylsulfonyl-4-phenylpiperazine derivatives—which share the phenylpiperazine-sulfonamide core architecture with the target compound—demonstrated measurable inhibitory activity against tyrosinase and pancreatic lipase, with molecular docking studies supporting binding poses within the enzyme active sites [1]. While this study evaluated 1-arylsulfonyl-piperazines (where the sulfonyl group is directly attached to the piperazine N-1) rather than the N-ethylmethanesulfonamide connectivity of the target compound, the shared sulfonamide pharmacophore and phenylpiperazine scaffold provide class-level inference that the target compound may exhibit analogous enzyme inhibition properties, contingent on the accessibility of the sulfonamide group for target engagement [1] [2].

Enzyme Inhibition Tyrosinase Pancreatic Lipase Molecular Docking

Recommended Procurement and Application Scenarios for N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide Based on Verified Differentiation Evidence


Fragment-Based and Lead-Like CNS Drug Discovery Campaigns Requiring Low-MW Phenylpiperazine-Sulfonamide Scaffolds

With a molecular weight of 283.39 g/mol, this compound satisfies the MW < 300 criterion for lead-like chemical space, making it suitable as a starting scaffold for CNS-oriented fragment growing or lead optimization programs targeting aminergic GPCRs (dopamine D₂/D₃, serotonin 5-HT₁A/₇) . Its retention of a basic piperazine N-4 center (unlike the sulfonyl-bridged analog CAS 897622-23-0) ensures the critical ionic interaction with the conserved aspartate residue in aminergic receptor binding pockets . The documented HTS entry at Scripps for GPR151—a receptor implicated in nicotine addiction [1]—further supports its relevance for addiction neuroscience programs.

Platelet-Activating Factor (PAF) Antagonist and Secreted Phospholipase A₂ (sPLA₂) Inhibitor Synthesis Programs

Catalogued as an intermediate for PAF antagonist preparation by Toronto Research Chemicals , this compound provides a pre-installed methanesulfonamide pharmacophore that directly feeds into the SAR established by Binisti et al. (2001), where sulfamide-replacement of amide functions in 1-arylsulfamido-2-alkylpiperazines significantly improved sPLA₂ inhibitory potency [1]. The two-carbon ethyl linker corresponds to the optimal spacer geometry identified in the 1-arylsulfamido-2-alkylpiperazine series, and the phenyl group at the piperazine N-4 position provides a vector for further para-substitution with electron-donating groups, which was shown to enhance activity [1].

Structure-Activity Relationship (SAR) Expansion Beyond 1-Arylsulfonyl-4-Phenylpiperazine Enzyme Inhibitor Series

Published enzyme inhibition studies on 1-arylsulfonyl-4-phenylpiperazines have established this chemotype as active against tyrosinase and pancreatic lipase . The target compound offers a structurally differentiated connectivity—ethyl-spaced methanesulfonamide rather than directly N-attached arylsulfonyl—that allows SAR exploration of linker-length effects on enzyme inhibition potency and selectivity. This connectivity is not represented in the published 1-arylsulfonyl-4-phenylpiperazine libraries , providing a procurement rationale for groups seeking to diversify their screening collections with novel sulfonamide topologies.

High-Throughput Screening Deck Augmentation for Orphan GPCR and Ion Channel Target Discovery

The compound's presence in four distinct HTS assays at Scripps and Vanderbilt screening centers—targeting GPR151, FBW7, MITF, and GIRK2 —demonstrates its physical availability in curated screening libraries and compatibility with automated HTS workflows. For screening centers building or refreshing compound decks for orphan GPCR or ion channel campaigns, this compound offers a phenylpiperazine-sulfonamide chemotype with pre-existing QC provenance in academic HTS settings, potentially accelerating hit triage by enabling cross-referencing with prior screening data .

Quote Request

Request a Quote for N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.